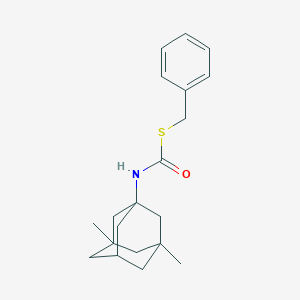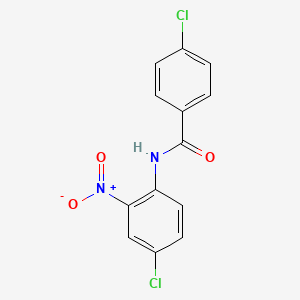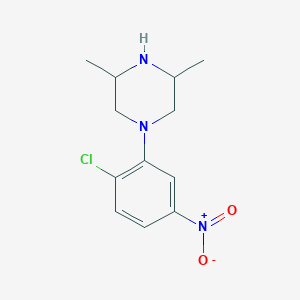
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, commonly known as BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
BTSC has been widely used in scientific research for its unique properties. It has been shown to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, BTSC has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, BTSC has been shown to have potential as a herbicide and insecticide. In material science, BTSC has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of BTSC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in various biological processes. In cancer cells, BTSC has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In plants, BTSC has been shown to inhibit the activity of acetolactate synthase, leading to the inhibition of branched-chain amino acid biosynthesis.
Biochemical and Physiological Effects:
BTSC has been shown to have various biochemical and physiological effects. In cancer cells, BTSC has been shown to induce apoptosis and inhibit cell proliferation. In plants, BTSC has been shown to inhibit branched-chain amino acid biosynthesis, leading to growth inhibition. In addition, BTSC has been shown to have potential neuroprotective effects and can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
BTSC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have unique properties that make it useful for various applications. However, there are also some limitations to using BTSC in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on BTSC. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential as a herbicide and insecticide in agriculture. In addition, there is potential for using BTSC as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Conclusion:
In conclusion, S-benzyl (3,5-dimethyl-1-adamantyl)thiocarbamate, or BTSC, is a thiocarbamate derivative that has been widely used in scientific research for its unique properties. It has potential applications in various fields, including medicine, agriculture, and material science. BTSC has been shown to have anticancer properties, potential as a herbicide and insecticide, and has been used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTSC and its potential applications in various fields.
Synthesis Methods
BTSC can be synthesized through a simple reaction between S-benzyl isothiocyanate and 3,5-dimethyl-1-adamantanamine. The reaction takes place in an organic solvent under reflux conditions, and the product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC.
properties
IUPAC Name |
S-benzyl N-(3,5-dimethyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS/c1-18-8-16-9-19(2,12-18)14-20(10-16,13-18)21-17(22)23-11-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMBDKZHMBXJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)


![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

